2-アミノプリン二塩酸塩

概要

説明

2-Aminopurine is a fluorescent analog of guanosine and adenosine that is used as a site-specific probe of nucleic acid structure and dynamics. It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry. In addition to its usefulness in studies of base stacking interactions, 2-aminopurine has been used as a probe for DNA base flipping by methyl transferases. 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase, protein kinase R, whose activity mediates antiviral defense and participates in toll-like receptor signaling.

科学的研究の応用

グアニンの構造類似体

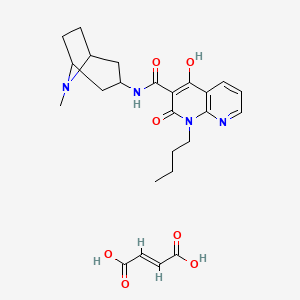

2-アミノプリンはグアニンの構造類似体です {svg_1}. これは、生物学的に関連する天然化合物の修飾に基づいて構築された、小分子の製品である、重要な化学物質グループを表しています {svg_2}. これらの分子には、プリンやその誘導体(ヌクレオシドやヌクレオチドなど)が含まれます {svg_3}.

抗ウイルス剤および抗腫瘍剤の開発

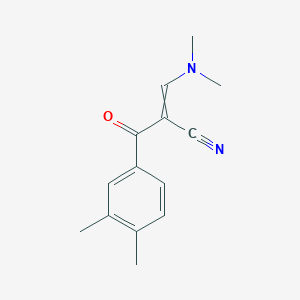

プリンとその誘導体の構造修飾方法は異なり、プリンとそのグリコシドおよび/またはヌクレオチド成分の構築が含まれます {svg_4}. 初期の研究は、ヘテロ環、グリコシド、ホスホネートの3つの構造修飾オプションのいずれかに限定されていました {svg_5}. 3つの技術すべて、関連する疾患や感染症と戦うための抗ウイルス剤および抗腫瘍剤の開発のための革新的な定量的アプローチを導入するという点で、顕著な有効性を示しました {svg_6}.

核酸モノマーのアンタゴニストの作成

2-アミノプリンとその誘導体は、核酸モノマーとその前駆体のアンタゴニストを作成するための重要な構造要素を表しています {svg_7}.

生化学的経路の中間体

2-アミノプリンは、プリンおよび核酸代謝の生化学的経路の中間体です {svg_8}.

酵素活性のマーカー

また、これらのプロセスに関与する一部の酵素の活性を決定するためのマーカーとしても使用されます {svg_9}.

変異原性

アデニンアナログである2-アミノプリン(2AP)は、天然塩基を模倣する変異原です {svg_10}. これは、プローブとして優れた品質を持っています。DNA構造は、アデニンを2-アミノプリンに置き換えることによって、最小限に摂動されます {svg_11}.

作用機序

Target of Action

2-Aminopurine dihydrochloride primarily targets DNA, specifically interacting with DNA methyltransferase enzymes . It is also known to inhibit cyclin-dependent kinase 2 (CDK2), a protein that regulates the progression of the cell cycle and is critically associated with tumor growth .

Mode of Action

2-Aminopurine dihydrochloride interacts with its targets by integrating into the DNA structure. It is used as a fluorescent probe to study base flipping, a phenomenon induced by DNA methyltransferase enzymes . This involves a 180° rotation of the target nucleotide around the phosphate backbone, out of the DNA helix and into the reactive site of the enzyme . When incorporated into DNA, the fluorescence of 2-Aminopurine dihydrochloride is enhanced if the base stacking or base pairing is perturbed .

Biochemical Pathways

2-Aminopurine dihydrochloride affects the biochemical pathways involved in DNA structure and dynamics. It is used as a probe of DNA-enzyme interaction and enzyme-induced distortion, particularly base flipping . It provides enhanced mechanistic insights that can be gained by a detailed analysis of decay parameters .

Pharmacokinetics

The pharmacokinetics of 2-Aminopurine dihydrochloride have been studied in preclinical models. Both 2-Aminopurine dihydrochloride and its derivatives are rapidly absorbed, with similar peak concentrations achieved within 1 hour after administration . The compound has the potential for generating sustained levels of the parent nucleoside, DXG, in rhesus monkeys following oral administration .

Result of Action

The result of 2-Aminopurine dihydrochloride’s action is a change in the conformation of DNA. This change is detected as a pronounced, characteristic response to base flipping: the loss of the very short (~100 ps) decay component and the large increase in the amplitude of the long (~10 ns) component . This provides an unambiguous signal of base flipping .

Action Environment

The action of 2-Aminopurine dihydrochloride is influenced by the local environment. Its fluorescence is strongly dependent upon its local environment. While the 2-Aminopurine dihydrochloride base or nucleotide in solution is highly fluorescent, its fluorescence in DNA or RNA is severely quenched by base stacking interactions . Therefore, changes in the local environment, such as perturbations in base stacking or base pairing, can significantly affect the action, efficacy, and stability of 2-Aminopurine dihydrochloride .

Safety and Hazards

将来の方向性

2-Aminopurine derivatives have been designed as new CDK2 inhibitors based on the fragment-centric pocket mapping of crystal structure. This could serve as a new lead compound for the future development of CDK2 selective inhibitors . Another study reported a novel and direct correlation between the 2′-OH flexibility of nucleotides and the fluorescence response following nucleotide substitutions by 2AP .

生化学分析

Biochemical Properties

2-Aminopurine dihydrochloride plays a significant role in biochemical reactions, primarily as a fluorescent analog of guanosine and adenosine. It is used to study the structure and dynamics of nucleic acids. When incorporated into oligonucleotides, the fluorescence of 2-Aminopurine dihydrochloride is highly quenched by stacking interactions with natural bases . This property allows researchers to probe the conformational changes and interactions within DNA and RNA molecules. Additionally, 2-Aminopurine dihydrochloride interacts with various enzymes, such as DNA polymerases and methyltransferases, which utilize its fluorescent properties to monitor DNA synthesis and modification processes .

Cellular Effects

2-Aminopurine dihydrochloride has notable effects on cellular processes. It has been shown to suppress the epithelial-mesenchymal transition induced by transforming growth factor-beta1 and attenuate bleomycin-induced pulmonary fibrosis . This compound can restore E-cadherin expression and inhibit fibronectin and vimentin expression in lung cancer cells treated with transforming growth factor-beta1 . These effects suggest that 2-Aminopurine dihydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential therapeutic agent for conditions such as fibrosis and cancer.

Molecular Mechanism

The molecular mechanism of 2-Aminopurine dihydrochloride involves its incorporation into DNA, where it can act as a mutagen by inducing point mutations. This compound pairs with thymine as an adenine analog or with cytosine as a guanine analog, leading to base-pair mismatches . The mutagenic pressure exerted by 2-Aminopurine dihydrochloride is due to the generation of mutagenic tautomers within the DNA helix . Additionally, its fluorescence properties are utilized to study DNA base flipping, a process where a nucleotide is rotated out of the DNA helix and into the active site of an enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminopurine dihydrochloride can change over time. Its fluorescence properties make it a valuable tool for time-resolved fluorescence measurements, which can reveal conformational changes in DNA and RNA molecules . The stability and degradation of 2-Aminopurine dihydrochloride are critical factors in its long-term use. Studies have shown that it remains stable under specific storage conditions, but its fluorescence can be affected by environmental factors such as temperature and light exposure .

Dosage Effects in Animal Models

The effects of 2-Aminopurine dihydrochloride vary with different dosages in animal models. At lower doses, it can be used to study DNA synthesis and repair mechanisms without causing significant toxicity . At higher doses, 2-Aminopurine dihydrochloride can induce mutagenic effects and potentially lead to adverse outcomes . It is essential to determine the appropriate dosage to balance its research utility with its potential toxic effects.

Metabolic Pathways

2-Aminopurine dihydrochloride is involved in metabolic pathways related to nucleic acid metabolism. It interacts with enzymes such as DNA polymerases and methyltransferases, which incorporate it into DNA and RNA molecules . This compound can affect metabolic flux and metabolite levels by altering the normal base-pairing interactions within nucleic acids . Its role as a fluorescent probe also allows researchers to study the dynamics of these metabolic pathways in real-time.

Transport and Distribution

Within cells and tissues, 2-Aminopurine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. Its incorporation into nucleic acids allows it to be localized within specific cellular compartments . The distribution of 2-Aminopurine dihydrochloride can be influenced by factors such as its chemical properties and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 2-Aminopurine dihydrochloride is primarily within the nucleus, where it is incorporated into DNA and RNA molecules. This localization is facilitated by its ability to mimic natural purine bases and be recognized by nucleic acid-processing enzymes . The activity and function of 2-Aminopurine dihydrochloride can be affected by its localization, as it can influence processes such as DNA replication, repair, and transcription .

特性

IUPAC Name |

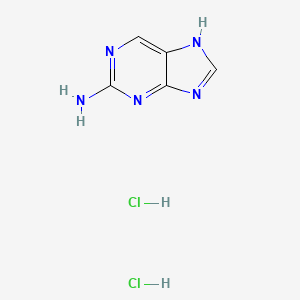

7H-purin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYNIVFDDGHSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696517 | |

| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76124-64-6 | |

| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)